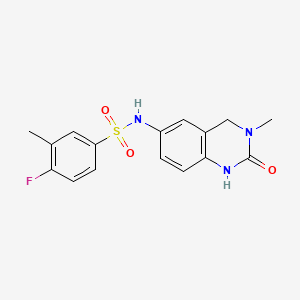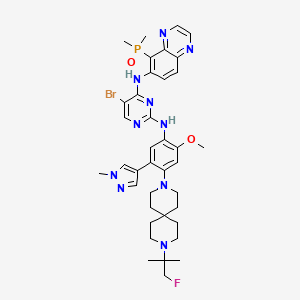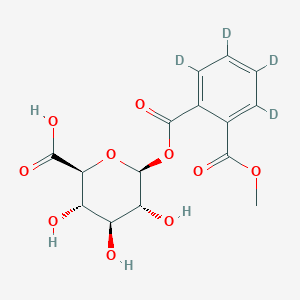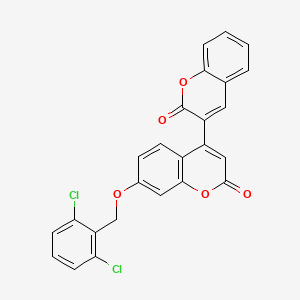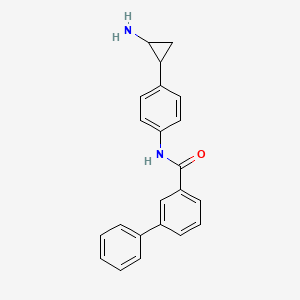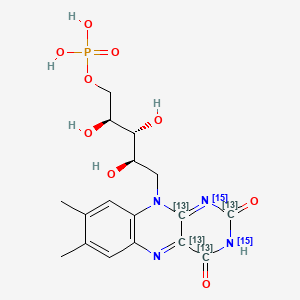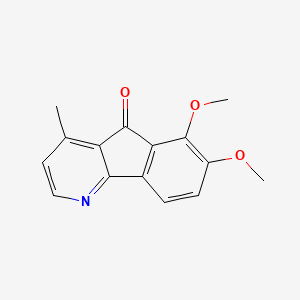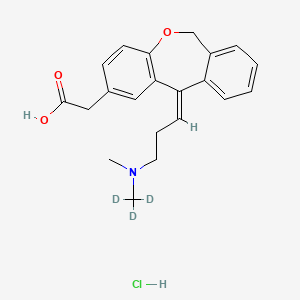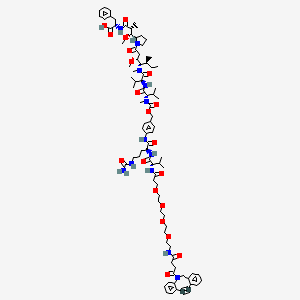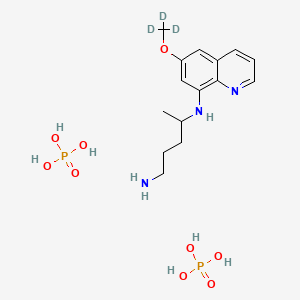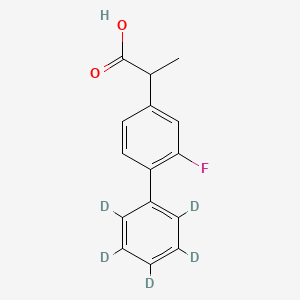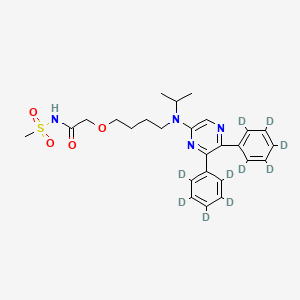
Selexipag-d10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Selexipag-d10 is a deuterated form of Selexipag, a medication developed for the treatment of pulmonary arterial hypertension. Selexipag and its active metabolite, ACT-333679, act as agonists of the prostacyclin receptor, leading to vasodilation in the pulmonary circulation. The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolism of Selexipag.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Selexipag involves several key steps:
Formation of 2-chloro-5,6-diphenylpyrazine: This compound is reacted with 4-(isopropylamino)-1-butanol to yield 4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]-1-butanol.
Reaction with tertiary butyl bromoacetate: This forms 2-{4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]butyloxy}acetic acid tertiary butyl ester.
Hydrolysis: The tertiary butyl ester is hydrolyzed to yield 2-{4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]butyloxy}acetic acid.
Final reaction: The acid is reacted with methane sulfonamide in the presence of CDI and DABCO to form Selexipag.
Industrial Production Methods
The industrial production of Selexipag involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets pharmaceutical standards.
Analyse Chemischer Reaktionen
Types of Reactions
Selexipag undergoes several types of chemical reactions:
Hydrolysis: The acylsulfonamide group is hydrolyzed by hepatic carboxylesterase 1 to yield the active metabolite, ACT-333679.
Oxidative Metabolism: Catalyzed by CYP3A4 and CYP2C8, resulting in hydroxylated and dealkylated products.
Glucuronidation: Involves UGT1A3 and UGT2B7, leading to the formation of glucuronide conjugates.
Common Reagents and Conditions
Hydrolysis: Enzyme hepatic carboxylesterase 1.
Oxidative Metabolism: CYP3A4 and CYP2C8 enzymes.
Glucuronidation: UGT1A3 and UGT2B7 enzymes.
Major Products Formed
ACT-333679: The active metabolite formed by hydrolysis.
Hydroxylated and Dealkylated Products: Formed by oxidative metabolism.
Glucuronide Conjugates: Formed by glucuronidation.
Wissenschaftliche Forschungsanwendungen
Selexipag-d10 is used in various scientific research applications:
Pharmacokinetic Studies: To study the absorption, distribution, metabolism, and excretion of Selexipag.
Metabolism Studies: To understand the metabolic pathways and identify metabolites.
Drug Interaction Studies: To investigate potential interactions with other drugs.
Biological Research: To study the effects of Selexipag on cellular and molecular pathways.
Medical Research: To explore the therapeutic potential of Selexipag in treating pulmonary arterial hypertension and other conditions.
Wirkmechanismus
Selexipag and its active metabolite, ACT-333679, act as selective agonists of the prostacyclin receptor (IP receptor). Binding to this receptor leads to increased vasodilation of the arteries, decreased cell proliferation, and inhibition of platelet aggregation . These effects are beneficial in the treatment of pulmonary arterial hypertension, as they reduce elevated pressure in the blood vessels supplying blood to the lungs.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Epoprostenol: A prostacyclin analogue used for the treatment of pulmonary arterial hypertension.
Iloprost: Another prostacyclin analogue with similar therapeutic effects.
Treprostinil: A prostacyclin analogue with a longer half-life.
Uniqueness of Selexipag
Selexipag is unique in its selectivity for the prostacyclin receptor and its oral bioavailability. Unlike other prostacyclin analogues, Selexipag is not a prostacyclin or a prostacyclin analogue, making it chemically distinct . Its active metabolite, ACT-333679, is approximately 37 times more potent than Selexipag, providing sustained therapeutic effects .
Eigenschaften
Molekularformel |
C26H32N4O4S |
|---|---|
Molekulargewicht |
506.7 g/mol |
IUPAC-Name |
2-[4-[[5,6-bis(2,3,4,5,6-pentadeuteriophenyl)pyrazin-2-yl]-propan-2-ylamino]butoxy]-N-methylsulfonylacetamide |
InChI |
InChI=1S/C26H32N4O4S/c1-20(2)30(16-10-11-17-34-19-24(31)29-35(3,32)33)23-18-27-25(21-12-6-4-7-13-21)26(28-23)22-14-8-5-9-15-22/h4-9,12-15,18,20H,10-11,16-17,19H2,1-3H3,(H,29,31)/i4D,5D,6D,7D,8D,9D,12D,13D,14D,15D |
InChI-Schlüssel |
QXWZQTURMXZVHJ-WEXSBOOJSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NC=C(N=C2C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])N(CCCCOCC(=O)NS(=O)(=O)C)C(C)C)[2H])[2H] |
Kanonische SMILES |
CC(C)N(CCCCOCC(=O)NS(=O)(=O)C)C1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


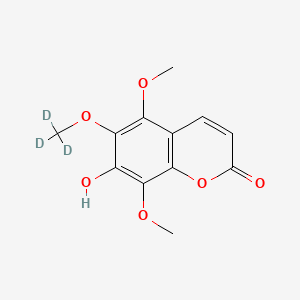
![N-[2-[[(2S)-2-(4-chlorophenyl)-3-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-oxopropyl]amino]ethyl]-N'-[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]dodecanediamide](/img/structure/B12419934.png)
